Product packaging for rac Secoisolariciresinol Diglucoside-d4(Cat. No.:)

rac Secoisolariciresinol Diglucoside-d4

Cat. No.: B13844397
M. Wt: 690.7 g/mol
InChI Key: SBVBJPHMDABKJV-HPRXPJMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rac Secoisolariciresinol Diglucoside-d4 is a useful research compound. Its molecular formula is C32H46O16 and its molecular weight is 690.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46O16 B13844397 rac Secoisolariciresinol Diglucoside-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H46O16

Molecular Weight

690.7 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S)-1,1,4,4-tetradeuterio-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]oxane-3,4,5-triol

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+/m1/s1/i13D2,14D2

InChI Key

SBVBJPHMDABKJV-HPRXPJMKSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](CC2=CC(=C(C=C2)O)OC)C([2H])([2H])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Deuterium Labeled Rac Secoisolariciresinol Diglucoside: a Research Compound Perspective

Nomenclature and Stereochemical Considerations in Research (racemic mixture)

rac-Secoisolariciresinol Diglucoside-d4 is a stable isotope-labeled form of rac-Secoisolariciresinol Diglucoside (SDG). The nomenclature of this compound reflects its key structural and stereochemical features. The prefix "rac," from racemic, indicates that it is a mixture of equal amounts of enantiomers, which are mirror-image, non-superimposable stereoisomers. This is a critical consideration in research, as the biological activity of stereoisomers can differ significantly.

The core structure, Secoisolariciresinol (B192356), is a lignan (B3055560), a class of polyphenolic compounds. The "-d4" suffix signifies that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that is detectable by mass spectrometry.

The full chemical name, (±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl-d1)methyl]-1,4-butanediyl bis-β-D-glucopyranoside, further details the structure. It specifies the positions of the deuterium labels on the methoxy (B1213986) groups of the phenyl rings and indicates that two glucose units (diglucoside) are attached to the secoisolariciresinol backbone via β-glycosidic bonds.

Component Description
racIndicates a racemic mixture of enantiomers.
SecoisolariciresinolThe core lignan structure.
DiglucosideTwo glucose molecules are attached to the core structure.
-d4Four deuterium atoms are incorporated into the molecule.

Significance of Deuterium Labeling in Metabolic and Mechanistic Research

Deuterium labeling is a powerful tool in metabolic and mechanistic research, offering a non-radioactive method to trace the fate of a compound within a biological system. The primary advantage of using deuterium-labeled compounds like rac-Secoisolariciresinol Diglucoside-d4 is that the deuterium atoms act as a "heavy" tag, allowing researchers to distinguish the administered compound and its metabolites from their naturally occurring, unlabeled counterparts.

In metabolic studies, this allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of SDG. For instance, after oral administration of labeled SDG, researchers can identify and quantify its metabolites, such as secoisolariciresinol (SECO), enterodiol (B191174) (ED), and enterolactone (B190478) (EL), in various biological matrices like plasma and urine. nih.govnih.gov This provides a clear picture of the metabolic pathways involved.

Mechanistic studies also benefit from deuterium labeling. By observing the incorporation of deuterium into different molecules, researchers can elucidate the biochemical reactions and enzymatic processes that a compound undergoes. This can help to understand the compound's mechanism of action and its biological effects.

Key Applications of Deuterium Labeling in SDG Research:

Pharmacokinetic Studies: Determining the rate and extent of absorption, metabolism, and elimination. nih.govnih.gov

Metabolite Identification: Identifying the chemical structures of metabolites formed in the body.

Bioavailability Studies: Assessing the fraction of the administered dose that reaches systemic circulation. nih.gov

Enzyme Kinetics: Investigating the rates and mechanisms of enzymatic reactions involving SDG.

Role as a Stable Isotope Tracer in Biological Systems

rac-Secoisolariciresinol Diglucoside-d4 serves as an excellent stable isotope tracer in biological systems. Stable isotopes are non-radioactive and can be safely used in both preclinical and clinical research. metsol.com The primary analytical technique used in conjunction with stable isotope tracers is mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). This technique allows for the sensitive and selective detection and quantification of the labeled compound and its metabolites.

One of the most common applications of a deuterated compound like rac-Secoisolariciresinol Diglucoside-d4 is as an internal standard in quantitative bioanalysis. In this role, a known amount of the labeled compound is added to a biological sample (e.g., plasma) before processing. Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte of interest (endogenous or administered SDG), it experiences similar losses during sample preparation and variations in instrument response. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification of the analyte can be achieved. This is known as the isotope dilution method. d-nb.infoscispace.com

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects, which are a common source of error in the analysis of complex biological samples.

Hypothetical Pharmacokinetic Data in Rats Following Oral Administration of SDG (using a deuterated internal standard for analysis):

Time (hours)Plasma Concentration of Enterodiol (ng/mL)Plasma Concentration of Enterolactone (ng/mL)
000
215.25.8
445.718.3
8120.155.9
12155.698.2
2485.3130.5
4820.165.7

This table represents hypothetical data based on typical pharmacokinetic profiles observed in studies of SDG metabolism in rats, where a deuterated internal standard would be essential for accurate quantification. nih.gov

Biosynthesis and Plant Biochemistry of Secoisolariciresinol Diglucoside

Elucidation of Biosynthetic Pathways in Lignan-Producing Organismsnih.govresearchgate.netacs.orgnih.govacs.orgnih.govresearchgate.net

The biosynthesis of secoisolariciresinol (B192356) diglucoside (SDG) is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of specific enzymatic reactions. nih.gov This pathway is responsible for the production of a wide array of plant secondary metabolites, including lignin (B12514952) and flavonoids. frontiersin.orgnih.gov

Phenylpropanoid Pathway Intermediates and Enzyme Activitiesnih.gov

The journey to SDG starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps into monolignols, the building blocks of lignans (B1203133). acs.orguvic.ca Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). These enzymes work in concert to produce p-coumaroyl-CoA, a critical intermediate at a metabolic junction. researchgate.net Further enzymatic modifications, including hydroxylations and methylations, lead to the formation of coniferyl alcohol, the direct precursor for the synthesis of many lignans. uvic.cansf.gov

EnzymeFunction in Phenylpropanoid Pathway
Phenylalanine ammonia-lyase (PAL)Deaminates phenylalanine to cinnamic acid. nih.govuvic.ca
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid to p-coumaric acid. nih.govuvic.ca
4-coumarate:CoA ligase (4CL)Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov
Cinnamoyl-CoA reductase (CCR)Reduces cinnamoyl-CoA esters to their corresponding aldehydes. nih.gov
Cinnamyl alcohol dehydrogenase (CAD)Reduces cinnamyl aldehydes to cinnamyl alcohols (monolignols). nih.gov

Role of Pinoresinol-Lariciresinol Reductases (PLRs) in Lignan (B3055560) Synthesisacs.orgnih.govnih.govfrontiersin.org

Following the formation of coniferyl alcohol, two molecules are coupled in a dirigent protein-mediated reaction to form pinoresinol (B1678388). acs.orgresearchgate.net This marks the entry point into the specific lignan biosynthetic pathway. The subsequent crucial steps are catalyzed by pinoresinol-lariciresinol reductases (PLRs). nih.govresearchgate.net These NADPH-dependent enzymes perform two sequential reductions. nih.govnih.gov

First, PLRs reduce pinoresinol to lariciresinol (B1674508). nih.govresearchgate.netnih.gov Then, in a second reduction step, lariciresinol is converted to secoisolariciresinol. nih.govresearchgate.netnih.gov The stereospecificity of PLRs is a key determinant of the enantiomeric form of the resulting lignans, which can vary between different plant species and even different tissues within the same plant. researchgate.netmdpi.com In flax (Linum usitatissimum), for instance, PLR1 is involved in the conversion of (-)-pinoresinol (B158572) to (+)-secoisolariciresinol. researchgate.net

EnzymeSubstrateProduct
Pinoresinol-Lariciresinol Reductase (PLR) - Step 1PinoresinolLariciresinol
Pinoresinol-Lariciresinol Reductase (PLR) - Step 2LariciresinolSecoisolariciresinol

Glycosyltransferase Activities (e.g., UGT74S1) in Secoisolariciresinol Glycosylationnih.govnih.govacs.orgresearchgate.netnih.gov

The final step in the biosynthesis of SDG is the glycosylation of secoisolariciresinol. nih.gov This process is catalyzed by UDP-glycosyltransferases (UGTs), which attach sugar moieties to the aglycone substrate. researchgate.netfrontiersin.orgnih.gov In flax, the UGT enzyme UGT74S1 has been identified as the key player in this reaction. researchgate.netnih.gov

UGT74S1 catalyzes the sequential glucosylation of secoisolariciresinol. researchgate.netnih.gov It first adds a glucose molecule to form secoisolariciresinol monoglucoside (SMG) and then adds a second glucose molecule to produce secoisolariciresinol diglucoside (SDG). researchgate.netnih.gov This two-step glycosylation is crucial for the accumulation and storage of SDG in plants like flax. nih.gov Research has shown that while other related UGTs exist, UGT74S1 is the primary enzyme responsible for the efficient conversion of secoisolariciresinol to SDG. nih.govtdl.org

Genetic and Molecular Regulation of Biosynthetic Enzymesnih.govnih.govacs.orgresearchgate.netnih.gov

The biosynthesis of SDG is tightly regulated at the genetic level, with the expression of the involved enzymes being controlled in a tissue-specific and developmentally dependent manner.

Gene Expression Profiles in Developing Tissuesacs.orgnih.gov

Studies analyzing gene expression in various plant tissues have revealed that the genes encoding key enzymes in the SDG biosynthetic pathway are often highly expressed in tissues where lignans accumulate. nih.govnih.gov For example, in flax, the expression of genes for PLR and UGT74S1 is co-regulated and shows high levels during seed development, which correlates with the accumulation of SDG in the seeds. researchgate.netresearchgate.net Transcriptome analyses in other lignan-producing plants have also shown that the expression of genes involved in the phenylpropanoid and lignan-specific pathways is often highest in the roots or other specific organs where these compounds are most abundant. nih.govmdpi.com

Impact of Genetic Modulation on Lignan Accumulationfrontiersin.org

Genetic engineering approaches have further elucidated the roles of specific enzymes in lignan biosynthesis. Downregulation or silencing of key genes, such as those encoding PLRs, has been shown to significantly reduce the accumulation of downstream lignans. researchgate.net Conversely, the overexpression of biosynthetic genes can potentially lead to increased lignan production. nih.gov For instance, mutations in the UGT74S1 gene in flax have been shown to alter the profile of secoisolariciresinol glucosides, confirming its critical role in SDG formation. researchgate.net Such genetic modifications not only confirm the function of these enzymes but also open up possibilities for developing plant varieties with enhanced levels of beneficial lignans. nih.govresearchgate.net

Spatio-Temporal Accumulation and Distribution of Secoisolariciresinol Diglucoside in Plant Tissues

The accumulation of Secoisolariciresinol Diglucoside (SDG) within plant tissues is not uniform; it is a highly regulated process, both in terms of location (spatial) and developmental timing (temporal). Research has primarily focused on flaxseed, the richest known dietary source of SDG, to elucidate these patterns.

Cell Layer-Specific Accumulation Studies

Detailed microscopic and analytical studies have revealed that SDG is not distributed evenly throughout the flaxseed. Instead, it is predominantly concentrated within the seed coat. Laser microdissection techniques coupled with high-performance liquid chromatography (HPLC) have enabled scientists to precisely quantify SDG content in different cell layers of the flaxseed coat.

Research has shown that the parenchymatous cell layer of the outer integument of the flaxseed coat is the primary site of SDG synthesis and accumulation. The concentration of SDG is significantly higher in this layer compared to other parts of the seed, such as the embryo or cotyledons. This specific localization suggests a protective role for SDG within the seed, potentially acting as an antioxidant or antimicrobial agent to safeguard the developing embryo.

Distribution of Secoisolariciresinol Diglucoside (SDG) in Flaxseed Tissues

This table illustrates the significant difference in SDG concentration across various tissues of the flaxseed, highlighting the primary accumulation in the seed coat.

Flaxseed TissueSDG Concentration (mg/g of defatted flour)Reference
Seed Coat11.7 - 24.1 researchgate.net
Kernel (Cotyledon and Embryo)Significantly lower than seed coat mdpi.com

Oligomeric Complex Formation and Structural Analysis

In its natural state within the flaxseed, SDG does not typically exist as a free molecule. Instead, it is part of a larger, complex polymer or oligomer. This macromolecular structure is primarily composed of SDG units linked together by 3-hydroxy-3-methylglutaric acid (HMGA).

Structural analysis, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has been instrumental in elucidating the architecture of this lignan complex. nih.gov Research has proposed a straight-chain oligomeric structure for the main lignan complex in flaxseed. nih.gov This structure consists of multiple SDG residues interconnected by HMGA residues. nih.gov

Structural Composition of the Predominant Secoisolariciresinol Diglucoside (SDG) Oligomer in Flaxseed

This table details the proposed composition of the major SDG-containing oligomer found in flaxseed, as determined by spectroscopic analysis.

ComponentNumber of ResiduesLinkageReference
Secoisolariciresinol Diglucoside (SDG)~5Ester linkages nih.gov
3-hydroxy-3-methylglutaric acid (HMGA)~4 nih.gov

The formation of this oligomeric complex is a crucial aspect of SDG biochemistry in flaxseed. It is believed that this complex serves as a stable storage form of the lignan, protecting it from degradation and allowing for its accumulation at high concentrations within the seed coat. The ester linkages connecting the SDG and HMGA units can be broken down through alkaline hydrolysis, which is a common step in the extraction and quantification of SDG from flaxseed. nih.gov

Metabolic Fate and Biotransformation Studies Utilizing Deuterium Labeling

In Vitro Models of Microbial Biotransformation of Secoisolariciresinol (B192356) Diglucoside

The transformation of SDG into its biologically active metabolites, the enterolignans enterodiol (B191174) (ED) and enterolactone (B190478) (EL), is almost entirely dependent on the enzymatic machinery of the gut microbiome. nih.govnih.govresearchgate.netnih.gov In vitro fermentation models using human fecal microbiota have been instrumental in identifying the key microbial players and the sequence of metabolic reactions. researchgate.net

The biotransformation of SDG is a multi-step process involving a consortium of anaerobic bacteria. nih.govresearchgate.net The initial and crucial step is the deglycosylation of SDG to its aglycone, secoisolariciresinol (SECO). researchgate.netresearchgate.net This is followed by a series of demethylation and dehydroxylation reactions to produce ED and subsequently EL. researchgate.net

A variety of bacterial genera have been identified as key mediators in this metabolic cascade. Research has pinpointed that the biotransformation of SDG involves phylogenetically diverse bacteria, many of which are dominant members of the human intestinal microbiota.

Key Microbial Species in SDG Metabolism

Metabolic Step Key Microbial Species
Deglycosylation (SDG to SECO) Bacteroides spp., Clostridium spp.
Demethylation Eubacterium spp., Peptostreptococcus spp.
Dehydroxylation Eggerthella spp., Clostridium spp.

| Conversion of ED to EL | Eggerthella spp., other unidentified species |

The metabolic pathway from SDG to the enterolignans is a sequential process. First, the glucose moieties are cleaved to form SECO. SECO then undergoes demethylation and dehydroxylation to form enterodiol. Finally, enterodiol is oxidized to form enterolactone. The specific enantiomers of enterodiol and enterolactone produced can depend on the initial substrate and the specific composition of an individual's gut microbiota. nih.gov

The conversion of SDG to SECO is initiated by the enzymatic hydrolysis of the glycosidic bonds. This deglycosylation is a prerequisite for the subsequent absorption and metabolism of the lignan (B3055560) aglycone. researchgate.net In vitro studies have demonstrated that this process is efficiently carried out by various gut bacteria. The enzymes responsible for this hydrolysis are β-glucosidases, which are produced by a range of anaerobic bacteria.

The deglycosylation can occur in a stepwise manner, with the initial removal of one glucose molecule to form secoisolariciresinol monoglucoside (SMG), followed by the removal of the second glucose to yield SECO. researchgate.net This enzymatic action releases the aglycone, making it available for further microbial modification into enterodiol and enterolactone.

In Vivo Models of Mammalian Metabolism of Deuterium-Labeled Lignans (B1203133) (excluding human data)

Animal models, particularly rats, have been extensively used to study the in vivo pharmacokinetics and metabolism of SDG and its derivatives. nih.govresearchgate.netnih.gov While studies specifically utilizing rac Secoisolariciresinol Diglucoside-d4 are not widely reported, research using radiolabeled ([³H]) SDG provides valuable insights into the tracing and kinetics of its metabolites. researchgate.net The principles of using isotopically labeled compounds in these studies are directly applicable to deuterium-labeled analogues. nih.gov

Following oral administration of SDG to rats, the parent compound is not typically detected in the plasma, indicating its rapid and efficient hydrolysis by the gut microbiota. nih.gov Unconjugated SECO is usually the first metabolite to appear in the plasma, detectable as early as 0.25 hours post-administration. nih.gov

The subsequent appearance of enterodiol and enterolactone in the bloodstream is a time-dependent process. In one rat study, unconjugated enterodiol was observed in the plasma after 8 to 12 hours. nih.gov The peak plasma concentrations of total (conjugated and unconjugated) enterodiol and enterolactone are generally reached between 11 and 12 hours. nih.gov

Studies using radiolabeled SDG have shown that after prolonged exposure, there can be sex-related differences in the tissue distribution of lignans in rats, with females showing higher concentrations in the heart and thymus. researchgate.net Such tracing studies are crucial for identifying target tissues for the biological actions of these metabolites.

Pharmacokinetic studies in rats have provided key data on the absorption, distribution, metabolism, and excretion of SDG-derived metabolites. These studies have demonstrated a similar pharmacokinetic profile for both enriched SDG monomer and its naturally occurring polymer form, suggesting the polymer can serve as an effective precursor for SECO, ED, and EL. nih.gov

Pharmacokinetic Parameters of SDG Metabolites in Rats (Oral Administration)

Metabolite Time to Peak Concentration (Tmax) Key Observations
Secoisolariciresinol (SECO) ~0.25 hours Rapidly appears in plasma, indicating efficient initial hydrolysis of SDG. nih.gov
Enterodiol (ED) ~8-12 hours Appearance is delayed, reflecting the time required for microbial conversion. nih.gov

| Enterolactone (EL) | ~11-12 hours | Represents the final major metabolite in the biotransformation pathway. nih.gov |

These kinetic profiles highlight the sequential nature of SDG metabolism, which is initiated by rapid hydrolysis followed by a slower, time-dependent microbial conversion to enterodiol and enterolactone, which are then efficiently absorbed. nih.govresearchgate.net

Influence of Deuterium (B1214612) Labeling on Metabolic Pathways and Isotope Effects

The substitution of hydrogen with deuterium in a molecule like this compound can potentially influence its metabolic fate due to the kinetic isotope effect (KIE). researchgate.netnih.gov The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. princeton.edu This can lead to a slower rate for reactions that involve the cleavage of a C-D bond in the rate-determining step. nih.govprinceton.edu

In the context of drug metabolism, the deuterium KIE has been intentionally utilized to slow down the cytochrome P450-mediated metabolism of drug candidates, potentially improving their pharmacokinetic profiles. nih.govnih.gov For a compound like SDG, which undergoes extensive microbial metabolism, deuterium substitution could theoretically alter the rate of enzymatic reactions such as demethylation or dehydroxylation if C-H bond cleavage is a rate-limiting step in these microbial transformations.

However, it is important to note that significant KIEs are not always observed. nih.gov The magnitude of the effect depends on the specific reaction mechanism and whether the C-H bond cleavage is indeed rate-determining. princeton.edu To date, specific studies investigating the kinetic isotope effects on the microbial biotransformation of deuterated secoisolariciresinol diglucoside have not been extensively reported in the scientific literature. Therefore, while the potential for deuterium labeling to influence metabolic pathways exists, the actual impact on the biotransformation of this compound remains an area for future investigation. Deuterated compounds are, however, of significant value as stable isotope-labeled internal standards for quantification in metabolic studies due to the mass shift they provide. princeton.edu

Advanced Analytical Methodologies for Rac Secoisolariciresinol Diglucoside D4 Research

Mass Spectrometry-Based Quantification and Tracing Applications

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of rac-Secoisolariciresinol Diglucoside-d4 and its metabolites. Its application ranges from metabolite profiling to serving as an internal standard in quantitative analyses.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC), offers unparalleled capabilities for the identification and profiling of SDG and its metabolites. The high mass accuracy of HRMS allows for the determination of elemental compositions, facilitating the confident identification of known and novel compounds in complex biological matrices. In studies involving the administration of SDG, HRMS is instrumental in tracking the metabolic fate of the compound, with rac-Secoisolariciresinol Diglucoside-d4 used to differentiate the administered dose from endogenous lignans (B1203133).

HRMS analyses, often performed on Orbitrap or Time-of-Flight (TOF) instruments, can identify various adducts and fragments of SDG. For instance, in positive electrospray ionization (ESI) mode, ions corresponding to [M+H]+, [M+Na]+, and [M+K]+ are commonly observed. The fragmentation patterns obtained through tandem MS (MS/MS) experiments provide further structural information.

Table 1: Exemplary HRMS Data for Secoisolariciresinol (B192356) Diglucoside (SDG) Metabolites
MetaboliteIon AdductObserved m/zTheoretical m/zMass Accuracy (ppm)
Secoisolariciresinol Diglucoside (SDG)[M+K]+725.2452725.24214.3
Secoisolariciresinol Monoglucoside[M-H]-523.1978523.19721.1
Secoisolariciresinol[M-H]-361.1395361.13901.4
Enterodiol (B191174)[M-H]-301.1496301.14911.7
Enterolactone (B190478)[M-H]-297.1183297.11781.7

Application of Stable Isotope Internal Standards in Quantitative Analysis

The primary application of rac-Secoisolariciresinol Diglucoside-d4 is as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, most commonly using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). The SIL-IS is chemically identical to the analyte (SDG) but has a different mass due to the deuterium (B1214612) labels. This allows it to co-elute with the analyte during chromatographic separation and experience similar ionization efficiency and matrix effects in the MS source. By adding a known amount of rac-Secoisolariciresinol Diglucoside-d4 to a sample, the ratio of the analyte's MS signal to the SIL-IS's signal can be used to accurately calculate the analyte's concentration, correcting for variations in sample preparation and analysis.

The selection of precursor and product ion transitions for MRM is critical for specificity and sensitivity. For SDG, the precursor ion is typically the deprotonated molecule [M-H]- in negative ion mode or an adduct in positive ion mode. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Table 2: Exemplary MRM Transitions for Secoisolariciresinol Diglucoside (SDG) and rac-Secoisolariciresinol Diglucoside-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Secoisolariciresinol Diglucoside (SDG)685.3523.2Negative
Secoisolariciresinol Diglucoside (SDG)685.3361.1Negative
rac-Secoisolariciresinol Diglucoside-d4689.3527.2Negative
rac-Secoisolariciresinol Diglucoside-d4689.3365.1Negative

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating rac-Secoisolariciresinol Diglucoside-d4 and its related compounds from complex matrices prior to detection. High-performance liquid chromatography (HPLC) and its advanced version, UPLC, are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate analysis of rac-Secoisolariciresinol Diglucoside-d4. Reversed-phase chromatography is the most common approach, utilizing C18 columns to separate the moderately polar lignans. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acid modifier like formic or acetic acid to improve peak shape and ionization efficiency.

Method validation is performed to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Typical HPLC Method Validation Parameters for Secoisolariciresinol Diglucoside (SDG) Analysis
ParameterTypical Range of Values
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.04 - 1.8 µg/mL
Limit of Quantification (LOQ)0.13 - 5.4 µg/mL
Accuracy (Recovery %)90 - 105%
Precision (RSD %)< 15%

Integration with Diode-Array Detection (DAD) and Electrospray Ionization-Mass Spectrometry (ESI-MS)

HPLC systems are often coupled with multiple detectors to provide comprehensive analytical information. A Diode-Array Detector (DAD) provides ultraviolet (UV) spectral data, which can aid in the initial identification of compounds based on their chromophores. For lignans like SDG, a characteristic UV absorption maximum is observed around 280 nm.

The coupling of HPLC with ESI-MS provides the high sensitivity and specificity required for quantitative analysis in complex samples. The ESI source ionizes the compounds eluting from the HPLC column, which are then analyzed by the mass spectrometer. The combination of retention time from the HPLC, UV spectra from the DAD, and mass-to-charge ratio and fragmentation data from the MS allows for highly confident identification and quantification of rac-Secoisolariciresinol Diglucoside-d4 and its analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of rac-Secoisolariciresinol Diglucoside-d4 and its metabolites. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. COSY reveals proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds. These techniques are invaluable for confirming the structure of isolated metabolites and for differentiating between isomers. In metabolomics studies, NMR can provide a comprehensive profile of the metabolites present in a biological sample, complementing the data obtained from mass spectrometry.

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Secoisolariciresinol Diglucoside (SDG)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-H, 3-H1.75-1.85 (m)41.5
1-Ha, 4-Ha3.70-3.80 (m)71.0
1-Hb, 4-Hb3.35-3.45 (m)
7-H, 7'-H2.50-2.60 (m)35.0
2'-H, 2''-H6.68 (d, J=1.5 Hz)113.5
5'-H, 5''-H6.83 (d, J=8.0 Hz)116.0
6'-H, 6''-H6.69 (dd, J=8.0, 1.5 Hz)122.0
OCH₃3.82 (s)56.5
1'''-H, 1''''-H (anomeric)4.25 (d, J=7.5 Hz)104.0

Non-Targeted Metabolomic Analysis in Biological Matrices

Non-targeted metabolomics aims to comprehensively profile all detectable small molecules in a biological sample to identify biomarkers and understand metabolic pathways. helmholtz-munich.denih.gov The use of stable isotope-labeled compounds, such as rac-Secoisolariciresinol Diglucoside-d4, as tracers in these studies offers significant advantages. harvard.edu By introducing the labeled compound into a biological system, it is possible to track its metabolic fate and distinguish its metabolites from the endogenous metabolic background. harvard.edu

In a typical non-targeted metabolomics workflow utilizing rac-Secoisolariciresinol Diglucoside-d4, biological matrices such as plasma, urine, or tissue extracts are analyzed by high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). helmholtz-munich.de The data acquisition alternates between full scan MS and data-dependent MS/MS scans to provide both quantitative information and structural data for metabolite identification. helmholtz-munich.de

The key steps in such an analysis include:

Administration of rac-Secoisolariciresinol Diglucoside-d4 to the biological system (e.g., cell culture, animal model).

Sample collection at various time points to capture the dynamics of metabolism.

Metabolite extraction from the biological matrix.

LC-HRMS analysis to separate and detect metabolites.

Data processing to identify features corresponding to the deuterated compound and its metabolites. The mass difference of +4 Da (or a fragment thereof) compared to the endogenous metabolites serves as a clear indicator of their origin from the administered tracer.

Metabolite identification by comparing fragmentation patterns (MS/MS spectra) with databases and reference standards.

This approach allows for the unambiguous identification of novel metabolites of secoisolariciresinol diglucoside and the elucidation of its biotransformation pathways, including phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) reactions.

Hypothetical Metabolites of rac-Secoisolariciresinol Diglucoside-d4 Identified in a Non-Targeted Metabolomics Study
Metabolite IDProposed IdentityObserved m/z [M-H]⁻Metabolic ReactionBiological Matrix
M1-d4rac-Secoisolariciresinol-d4365.1921DeglycosylationPlasma, Urine
M2-d4rac-Enterodiol-d4305.1659Deglycosylation, Demethoxylation, DehydroxylationUrine, Feces
M3-d4rac-Enterolactone-d4301.1346Deglycosylation, Demethoxylation, Dehydroxylation, OxidationPlasma, Urine
M4-d4rac-Secoisolariciresinol Diglucoside-d4 Glucuronide865.3190GlucuronidationUrine

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the absolute quantification of analytes in complex matrices due to its high accuracy and precision. tum.denih.gov This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which in this context is rac-Secoisolariciresinol Diglucoside-d4. nih.gov Because the labeled internal standard is chemically identical to the analyte of interest (secoisolariciresinol diglucoside), it co-elutes during chromatography and experiences the same matrix effects and losses during sample preparation and ionization in the mass spectrometer. nih.gov

The SIDA method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves adding a known amount of rac-Secoisolariciresinol Diglucoside-d4 to the sample at the earliest stage of preparation. uni-muenchen.de The quantification is based on the ratio of the mass spectrometric response of the endogenous, non-labeled analyte to that of the labeled internal standard. tum.de

A validated SIDA method for secoisolariciresinol diglucoside would include the following parameters:

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear relationship with a high correlation coefficient (r² > 0.99) is expected.

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations. Accuracy is expressed as the percentage deviation from the nominal concentration, while precision is measured by the coefficient of variation (CV%).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process, which is corrected for by the use of the isotopically labeled internal standard.

Validation Parameters of a Representative SIDA Method for Secoisolariciresinol Diglucoside Quantification
ParameterValue/Range
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (CV%)< 10%
Inter-day Precision (CV%)< 15%
Accuracy (%)85 - 115%
Limit of Quantification (LOQ)1 ng/mL
Extraction RecoveryCorrected by internal standard

This table presents typical validation parameters for a SIDA method, demonstrating the robustness and reliability of this technique for the absolute quantification of secoisolariciresinol diglucoside in biological samples using rac-Secoisolariciresinol Diglucoside-d4. researchgate.netscience.gov

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant and Oxidative Stress Modulation Research

rac-Secoisolariciresinol Diglucoside-d4 (SDG) has demonstrated significant antioxidant properties through its ability to scavenge various free radicals in cell-free and in vitro models. This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions.

The primary mechanism of SDG's antioxidant action involves direct interaction with and neutralization of free radicals. Studies have specifically highlighted its efficacy in scavenging hydroxyl radicals (•OH), which are among the most reactive and damaging ROS. In one study, SDG exhibited a concentration-dependent scavenging effect on hydroxyl radicals generated by the photolysis of hydrogen peroxide. nih.gov At a concentration of 2000 micrograms/ml (2912.0 microM), SDG inhibited the formation of •OH-adduct products by 74-82%. nih.gov This hydroxyl radical scavenging capability is believed to contribute to its protective effects against conditions like cancer and lupus nephritis. nih.govnih.gov

Further research has explored the scavenging activity of SDG against other radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and peroxyl radicals. Synthetic versions of both major and minor isomers of SDG, (S,S)-SDG-1 and (R,R)-SDG-2 respectively, have shown potent free radical scavenging activity. nih.gov Their efficacy against DPPH radicals was demonstrated with EC50 values of 157.54 ± 21.30 μM for synthetic (S,S)-SDG-1 and 123.63 ± 8.67 μM for synthetic (R,R)-SDG-2. nih.gov In comparison, natural (S,S)-SDG-1 had an EC50 of 83.94 ± 2.80 μM. nih.gov These values are significantly more potent than those of common antioxidants like ascorbic acid and α-tocopherol. nih.gov

The structural features of SDG, particularly the 3-methoxy-4-hydroxyl substituents, are thought to be key to its antioxidant activity. nih.gov The ability to donate a hydrogen atom from its phenolic groups allows it to stabilize free radicals, thereby preventing them from reacting with and damaging cellular components like lipids, proteins, and DNA. nih.govnih.gov This is further supported by the observation that SDG can prevent lipid peroxidation in liver homogenates in a concentration-dependent manner. nih.gov

The metabolites of SDG, such as secoisolariciresinol (B192356) (SECO), enterodiol (B191174) (ED), and enterolactone (B190478) (EL), also possess antioxidant properties, with SECO and ED showing particularly high activity. nih.gov This suggests that the beneficial antioxidant effects of SDG in vivo may be attributed to both the parent compound and its metabolic products. nih.gov

Table 1: DPPH Radical Scavenging Activity of SDG and its Analogs

Compound EC50 (μM)
Natural (S,S)-SDG-1 83.94 ± 2.80
Synthetic (S,S)-SDG-1 157.54 ± 21.30
Synthetic (R,R)-SDG-2 123.63 ± 8.67
Ascorbic Acid 1129.32 ± 88.79
α-Tocopherol 944.62 ± 148.00

Beyond its direct free radical scavenging activity, rac-Secoisolariciresinol Diglucoside-d4 (SDG) also exerts its antioxidant effects by modulating the expression and activity of endogenous antioxidant enzymes. This indirect mechanism enhances the cell's own defense systems against oxidative stress.

In cellular and animal models, SDG has been shown to upregulate key cytoprotective enzymes. Research has demonstrated that SDG can significantly increase the gene and protein levels of enzymes such as heme oxygenase-1 (HO-1), glutathione (B108866) S-transferase Mu 1 (GSTM1), and NAD(P)H quinone dehydrogenase 1 (NQO1). flaxresearch.com These enzymes play critical roles in cellular detoxification and protection against oxidative damage.

HO-1 is an inducible enzyme that catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants. GSTM1 is involved in the conjugation of glutathione to a wide range of electrophilic compounds, facilitating their detoxification and excretion. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals and protecting against oxidative stress.

The upregulation of these enzymes by SDG suggests an activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxification enzymes, including HO-1, GSTs, and NQO1. By activating this pathway, SDG can bolster the cell's intrinsic antioxidant capacity, providing a more sustained and comprehensive defense against oxidative insults.

This modulation of endogenous antioxidant systems is a key component of SDG's protective effects observed in various preclinical models. It complements its direct radical scavenging activity, providing a dual-pronged approach to combating oxidative stress.

rac-Secoisolariciresinol Diglucoside-d4 (SDG) has demonstrated significant radioprotective effects in in vitro models using lung cells. flaxresearch.com The mechanisms underlying this protection are multifaceted, involving both direct free-radical scavenging and the enhancement of the cells' endogenous antioxidant defenses. flaxresearch.com

Ionizing radiation inflicts damage on biological tissues primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately cell death. nih.gov SDG's ability to scavenge these harmful free radicals is a key component of its radioprotective action. flaxresearch.com Studies have shown that pretreatment with SDG can protect lung cells from radiation-induced DNA damage, as evidenced by a reduction in both DNA double and single-strand breaks. flaxresearch.com This was observed through decreased mean comet tail length in the alkaline comet assay and a lower percentage of γ-H2AX positive cells, a marker for DNA double-strand breaks. flaxresearch.com

In addition to its direct antioxidant effects, SDG enhances the intrinsic antioxidant capacity of lung cells. flaxresearch.com It has been shown to significantly increase the gene expression and protein levels of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione S-transferase Mu 1 (GSTM1), and NAD(P)H quinone dehydrogenase 1 (NQO1). flaxresearch.com This upregulation of the cellular antioxidant defense system provides a more robust and lasting protection against the sustained oxidative stress induced by radiation.

Anti-inflammatory Pathways and Cellular Interactions

rac-Secoisolariciresinol Diglucoside-d4 (SDG) has been shown to exert anti-inflammatory effects by suppressing key inflammatory mediators and signaling pathways in various preclinical models. A central target of SDG's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), oral administration of SDG was found to inhibit the activation of NF-κB. This inhibition, in turn, led to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The study also observed a decrease in the infiltration of inflammatory cells into the lung tissue and a reduction in lung edema.

Further investigations in a model of collagen-induced arthritis in rats demonstrated that SDG treatment could alleviate the severity of the disease. This was associated with a decrease in the levels of inflammatory markers in the serum and synovial tissues. The anti-inflammatory effects were attributed to the downregulation of the NF-κB signaling pathway and the subsequent reduction in the expression of inflammatory mediators.

In vitro studies using RAW 264.7 macrophage cells have provided further insight into the molecular mechanisms of SDG's anti-inflammatory activity. Treatment with SDG was shown to inhibit the LPS-induced phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of NF-κB target genes, which include those encoding for pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

These findings collectively indicate that SDG can effectively modulate inflammatory responses by targeting the NF-κB signaling pathway, thereby reducing the production of a cascade of inflammatory mediators.

In studies utilizing human peripheral blood mononuclear cells (PBMCs), SDG has been shown to influence T-cell proliferation. At certain concentrations, SDG was observed to inhibit the proliferation of T-cells that were stimulated with mitogens. This suggests a potential immunomodulatory role for SDG by tempering excessive T-cell responses, which are often associated with inflammatory conditions.

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory process, allowing immune cells to migrate from the bloodstream to sites of inflammation. Research has explored the impact of SDG on this process. In in vitro models using human umbilical vein endothelial cells (HUVECs), treatment with SDG was found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on the surface of endothelial cells that were stimulated with inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). By downregulating these adhesion molecules, SDG can decrease the adhesion of leukocytes to the endothelium, thereby potentially limiting their migration into tissues and reducing the inflammatory infiltrate.

Furthermore, some studies have indicated that SDG can directly affect the migratory capacity of certain immune cells. In chemotaxis assays, SDG has been shown to inhibit the migration of neutrophils in response to chemoattractants. This effect may be mediated by its influence on intracellular signaling pathways that govern cell motility.

Collectively, these in vitro findings suggest that SDG can modulate immune cell functions by inhibiting T-cell proliferation, reducing the expression of adhesion molecules on endothelial cells, and impeding the migration of immune cells. These actions likely contribute to the anti-inflammatory effects of SDG observed in various preclinical models.

Blood-Brain Barrier Protective Mechanisms in In Vivo and In Vitro Models of Neuroinflammation

Secoisolariciresinol Diglucoside (SDG) has demonstrated significant protective effects on the blood-brain barrier (BBB) in the context of neuroinflammation. Studies utilizing both living animal models (in vivo) and cell-based models (in vitro) have elucidated the mechanisms behind these protective actions.

In in vivo models of neuroinflammation, including aseptic encephalitis induced by intracerebral TNFα injection and systemic inflammation triggered by LPS injection, orally administered SDG has been shown to be effective. researchgate.net It has been observed to diminish the adhesion of leukocytes to the BBB and their subsequent migration across it. researchgate.net Furthermore, SDG was found to prevent the increase in BBB permeability that is often a consequence of systemic inflammatory responses. researchgate.net

In vitro experiments using a model of the human BBB, which includes primary human brain microvascular endothelial cells (BMVEC) and human monocytes, have corroborated these findings. Pretreatment with SDG, of either the endothelial cells or the monocytes, led to a reduction in the adhesion and migration of monocytes across the endothelial cell layer under conditions designed to mimic inflammation in the central nervous system. researchgate.net

The protective effects of SDG on the BBB are linked to its ability to modulate the expression of key adhesion molecules. Specifically, SDG was found to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on brain microvascular endothelial cells when these cells were stimulated with the inflammatory cytokines TNFα or IL-1β. researchgate.net By reducing the expression of such molecules, SDG limits the ability of inflammatory cells to attach to and penetrate the BBB, thereby preserving its integrity and function during neuroinflammatory events. researchgate.net These findings suggest that SDG can act as both an anti-inflammatory and a barrier-protective agent in the context of neuroinflammation. researchgate.net

Model SystemInflammatory StimulusKey Findings
In Vivo (Aseptic Encephalitis)Intracerebral TNFα InjectionDiminished leukocyte adhesion and migration across the BBB. researchgate.net
In Vivo (Systemic Inflammation)LPS InjectionPrevented enhanced BBB permeability. researchgate.net
In Vitro (Human BBB Model)TNFα-activated Endothelial CellsReduced monocyte adhesion and migration. researchgate.net
In Vitro (BMVEC)TNFα or IL-1βDecreased expression of VCAM-1. researchgate.net

Antiproliferative and Chemopreventive Investigations in In Vitro and Animal Models

Secoisolariciresinol Diglucoside (SDG) has been shown to exert antiproliferative effects on various cancer cell lines by influencing cell cycle progression and inducing apoptosis, or programmed cell death. In human colon carcinoma cell lines, such as SW480, treatment with SDG has resulted in a dose-dependent inhibition of cell proliferation. researchgate.net This inhibition is not primarily due to direct cytotoxicity but rather a cytostatic effect, which is associated with an arrest of the cell cycle in the S-phase. selleckchem.com

Further investigations into the apoptotic effects of SDG on colon carcinoma cells have revealed its capability to induce this process. Studies utilizing both monolayer (2D) and spheroid (3D) cultures of human colon carcinoma cells have demonstrated that SDG can significantly increase the percentage of apoptotic cells compared to control groups. researchgate.net The mechanism for this has been linked to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net

The antiproliferative activity of SDG has also been observed in other cancer cell lines. For instance, in DLD-1 colorectal cancer cells, SDG exhibited significant cytotoxicity. dergipark.org.tr However, its effects can be cell-line dependent, as it was found to be inactive against hepatocellular carcinoma (HepG2), lung carcinoma (A549), and prostate cancer (PC3) cell lines in the same study. dergipark.org.tr

Cancer Cell LineEffectMechanism
SW480 (Colon Carcinoma)Inhibition of cell proliferation selleckchem.comS-phase cell cycle arrest selleckchem.com
SW480 (Colon Carcinoma)Induction of apoptosis researchgate.netCaspase-3-mediated researchgate.net
DLD-1 (Colorectal Cancer)Significant cytotoxicity dergipark.org.trNot specified
HepG2, A549, PC3Inactive dergipark.org.trNot applicable

The anticancer effects of Secoisolariciresinol Diglucoside (SDG) are also attributed to its ability to modulate various cell signaling pathways that are crucial for cancer cell growth and survival. In silico molecular docking studies have explored the potential interaction between SDG and Mixed Lineage Kinase 4 (MLK4), a protein kinase that has been identified as a biomarker for colon cancer. dergipark.org.trresearchgate.net These computational models have calculated a binding energy value for the SDG-MLK4 kinase domain, suggesting a potential for SDG to interact with and possibly modulate the activity of this kinase. dergipark.org.trresearchgate.net

Beyond single kinase interactions, SDG has been shown to influence broader signaling cascades, particularly those mediated by estrogen receptors (ER) and growth factor receptors. In models of ER-positive breast cancer, SDG has demonstrated the ability to lower the expression of ERα and ERβ. nih.gov It also affects growth factor receptor signaling by reducing the expression of Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.gov Downstream effectors of these pathways, such as pMAPK and pAKT, have also been shown to be reduced by SDG treatment. nih.gov Furthermore, SDG can decrease the expression of anti-apoptotic proteins like BCL2, further contributing to its pro-apoptotic effects. nih.gov

The modulation of these signaling pathways provides a mechanistic basis for the observed antiproliferative and pro-apoptotic effects of SDG in various cancer models. nih.gov

The in vitro antiproliferative effects of Secoisolariciresinol Diglucoside (SDG) have been translated into significant inhibition of tumor growth in preclinical animal models. In xenograft models, where human cancer cells are implanted into immunodeficient mice, dietary administration of SDG has been shown to reduce the growth of established tumors.

One notable example is the MCF-7 human breast cancer xenograft model in ovariectomized athymic mice, which is a model for estrogen receptor-positive breast cancer. In these animals, SDG treatment led to a reduction in tumor growth, which was primarily attributed to a decrease in tumor cell proliferation rather than an increase in apoptosis. nih.govcaymanchem.com

The inhibitory effects of SDG on tumor growth are not limited to breast cancer models. In a syngeneic mouse model of premenopausal basal-like breast cancer using E0771 mouse mammary tumor cells, SDG supplementation was also found to reduce tumor growth. nih.gov This effect was associated with a decrease in the activity of the transcription factor NF-κB, which is known to promote cancer progression. nih.gov

These preclinical studies, utilizing both human cancer cell xenografts and spontaneous tumor models, provide compelling evidence for the in vivo anticancer activity of SDG and its potential as a chemopreventive agent. nih.govnih.gov

Tumor ModelAnimal ModelKey Findings
MCF-7 Human Breast CancerOvariectomized Athymic MiceReduced tumor growth, decreased cell proliferation. nih.govcaymanchem.com
E0771 Mouse Mammary TumorSyngeneic MiceReduced tumor growth, decreased NF-κB activity. nih.gov

Metabolic Regulatory Effects in Animal Models of Dysmetabolism

Secoisolariciresinol Diglucoside (SDG) has demonstrated beneficial effects on lipid metabolism in animal models of diet-induced obesity and hyperlipidemia. In mice fed a high-fat diet, oral administration of SDG has been shown to significantly suppress body weight gain. researchgate.net This effect is accompanied by a reduction in the size of adipose tissue. researchgate.net

The mechanisms underlying these effects involve the modulation of key regulators of adipogenesis, the process by which fat cells are formed. SDG has been found to decrease the protein expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα), two master regulators of adipocyte differentiation. researchgate.net By downregulating these factors, SDG can inhibit the formation of new fat cells and reduce lipid accumulation. researchgate.net

In models of hypercholesterolemia induced by a high-fat diet, SDG has been shown to improve the lipid profile. nih.gov Treatment with SDG has resulted in significantly lower levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol". nih.gov Concurrently, it has been observed to increase the levels of high-density lipoprotein cholesterol (HDL-C), or "good cholesterol". nih.gov These modulatory effects on lipid metabolism suggest a potential role for SDG in managing conditions associated with dysmetabolism. nih.gov

Animal ModelDietKey Findings
High-fat diet-induced obese miceHigh-fat dietSuppressed body weight gain, reduced adipose tissue size. researchgate.netresearchgate.net
High-fat diet-induced obese miceHigh-fat dietDecreased protein expression of PPARγ and C/EBPα. researchgate.net
Hypercholesterolemic ratsHigh-fat dietLowered TC, TG, and LDL-C; increased HDL-C. nih.gov

Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity in Diabetic Animal Models

Investigations using various diabetic animal models have demonstrated the significant antihyperglycemic potential of Secoisolariciresinol Diglucoside (SDG). In streptozotocin (B1681764) (STZ)-induced diabetic rats, SDG administration led to a notable reduction in blood glucose levels. This effect is partly attributed to the regeneration of pancreatic β-cells, as evidenced by improved insulin and c-peptide (B549688) levels. The compound is believed to exert its antihyperglycemic effect by protecting the liver from peroxidative damage and improving the sensitivity of target cells to insulin.

Further studies in the Zucker diabetic fatty (ZDF) rat, a model for type 2 diabetes, showed that SDG treatment markedly delayed the onset of diabetes. The incidence of diabetes by 72 days of age was 100% in untreated rats, whereas it was only 20% in the SDG-treated group. This delay in diabetes development was associated with a reduction in oxidative stress, as indicated by lower levels of serum malondialdehyde. Similarly, in STZ-induced and Bio-Breed diabetic rat models, SDG treatment was associated with a reduced incidence of diabetes, an effect linked to its antioxidant properties.

In a mouse model of type 2 diabetes, dietary lignans (B1203133), including secoisolariciresinol, were found to alleviate diabetic conditions by reducing blood glucose and upregulating the expression of hepatic proteins involved in glucose metabolism, such as glucokinase (Gck) and pyruvate (B1213749) kinase liver and red blood cell (Pklr). These findings collectively suggest that SDG improves glucose homeostasis and insulin sensitivity primarily through its antioxidant effects and by modulating key proteins in glucose metabolic pathways.

Table 1: Effects of SDG on Diabetic Animal Models

Model Key Findings Reference
STZ-Induced Diabetic Rats Reduced blood glucose; Improved insulin and c-peptide levels; Restored antioxidant enzymes.
Zucker Diabetic Fatty Rats Delayed diabetes onset (20% incidence vs. 100% in controls by age 72 days); Reduced oxidative stress.
T2DM Mouse Model Reduced blood glucose; Upregulated hepatic glucokinase (Gck) and pyruvate kinase (Pklr).

Regulation of Adipogenesis-Related Gene Expression and Adipokine Secretion in Adipocyte Models

In vitro studies using 3T3-L1 cells, a well-established model for adipocyte differentiation, have provided mechanistic insights into how SDG regulates fat cell development. Research demonstrates that SDG inhibits adipogenesis, the process by which preadipocytes differentiate into mature adipocytes. This is evidenced by reduced lipid accumulation in 3T3-L1 cells treated with SDG during differentiation.

At the molecular level, SDG downregulates the expression of key master regulators of adipogenesis, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα). The reduction in these transcription factors leads to a subsequent decrease in the expression of adipogenic-related genes such as adipocyte fatty-acid-binding protein 2 (aP2).

Furthermore, SDG influences the secretion of adipokines. In 3T3-L1 adipocytes, SDG treatment has been shown to decrease the expression of adiponectin and resistin. The inhibitory effects of SDG on adipogenesis are mediated, at least in part, through the activation of AMP-activated protein kinase α (AMPKα), a critical energy sensor in cells. Increased phosphorylation of AMPKα was observed in SDG-treated 3T3-L1 cells, suggesting that this pathway is central to its anti-adipogenic effects.

Cardioprotective Mechanisms in Preclinical Models

Anti-atherosclerotic Actions and Influence on Blood Lipid Profiles in Animal Models

SDG has demonstrated potent anti-atherosclerotic effects in animal models of hypercholesterolemia. In rabbits fed a high-cholesterol diet, SDG not only suppressed the development of atherosclerosis but also promoted its regression. One study reported a 73% suppression in the development of hypercholesterolemic atherosclerosis. The reduction in atherosclerotic lesions was significant, with longer treatment durations leading to greater regression. Notably, this prevention of atherosclerotic progression was strongly associated with a reduction in aortic oxidative stress rather than solely with changes in serum lipid levels.

Table 2: Influence of SDG on Blood Lipid Profiles and Atherosclerosis in Animal Models

Animal Model Effect on Lipids Effect on Atherosclerosis Reference
Hypercholesterolemic Rabbits - Reduced lesions by 24-45% vs. controls; Promoted regression.
Hypercholesterolemic Rats ↓ Total Cholesterol, ↓ LDL-C, ↓ Triglycerides, ↑ HDL-C -
Hyperlipidemic Mice/Rats ↓ Blood Cholesterol -

Research on Angiogenesis Modulation

SDG has been identified as a potent modulator of angiogenesis, the formation of new blood vessels. This activity is a key component of its cardioprotective effects, particularly in the context of ischemic heart disease. In vitro studies using human coronary arteriolar endothelial cells (HCAEC) showed that SDG treatment significantly increased tubular morphogenesis, a critical step in angiogenesis. This was accompanied by the increased expression of several key pro-angiogenic proteins, including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (Ang-1), and phosphorylated endothelial nitric oxide synthase (p-eNOS).

These findings were corroborated in in vivo models. In a rat model of myocardial infarction, SDG treatment led to a significant increase in capillary and arteriolar density in the heart tissue. This enhanced neovascularization improves blood supply to the ischemic myocardium, contributing to better cardiac function. The potent angiogenic properties of SDG suggest its potential as a therapeutic agent for stimulating myocardial angiogenesis in ischemic heart disease.

Myocardial Protection in Ischemia/Reperfusion Models

SDG confers significant protection to the myocardium against ischemia/reperfusion (I/R) injury. In ex vivo rat heart models subjected to global ischemia followed by reperfusion, pretreatment with SDG resulted in improved functional recovery, as measured by aortic flow and cardiac contractility.

A key finding is the substantial reduction in myocardial infarct size. In I/R models, SDG-treated groups exhibited a significantly smaller infarct area compared to control groups, with one study reporting a 32% reduction. This protective effect was also observed in a more complex model of hypercholesterolemic rats subjected to myocardial infarction, where SDG decreased infarct size and significantly improved left ventricular functions, including ejection fraction and fractional shortening. The mechanism of this protection involves the reduction of cardiomyocyte apoptosis (programmed cell death), which is a major contributor to tissue damage during I/R injury.

Other Investigational Biological Activities

Beyond its metabolic and cardiovascular effects, SDG has been investigated for a range of other biological activities. Its antioxidant properties are considered fundamental to many of its health benefits.

In the field of oncology, SDG has demonstrated anticancer potential. Studies have shown it to possess antiproliferative, anti-angiogenic, and antiestrogenic activities, with research suggesting a preventive role against cancers of the breast, colon, and lung. For instance, SDG has been shown to inhibit the growth of SW480 human colon cancer cells in vitro.

Additionally, SDG exhibits anti-inflammatory and neuroprotective effects. Its potential benefits have been explored in a variety of other conditions in preclinical models, including lupus nephritis, kidney disease, and mental stress, highlighting the broad therapeutic potential of this flaxseed-derived lignan (B3055560).

Neuroprotective Potentials in Experimental Models

The neuroprotective properties of Secoisolariciresinol Diglucoside (SDG) have been investigated in several preclinical models, highlighting its potential to counteract neuroinflammation and cognitive decline. nih.govnih.gov Studies indicate that SDG can serve as an anti-inflammatory and barrier-protective agent in the context of neuroinflammation. nih.govresearchgate.net

In experimental models of aseptic encephalitis and systemic inflammation, orally administered SDG demonstrated an ability to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB). nih.gov In vitro, SDG pretreatment of primary human brain microvascular endothelial cells or human monocytes reduced the adhesion and migration of monocytes across brain endothelial monolayers. nih.gov This effect is partly attributed to the decreased expression of the adhesion molecule VCAM1, which is typically induced by inflammatory cytokines like TNF-α or IL-1β. nih.gov Furthermore, SDG was found to reduce the expression of the active form of VLA-4 integrin on monocytes, a key factor in leukocyte adhesion and migration. nih.gov

In a transgenic mouse model of Alzheimer's disease (female APP/PS1 mice), SDG administration led to significant improvements in spatial, recognition, and working memory. nih.gov The neuroprotective effects in this model were multifaceted, including:

Enhanced Synaptic Plasticity: Increased expression of CREB/BDNF and PSD-95. nih.gov

Reduced Amyloid Pathology: A notable decrease in β-amyloid (Aβ) deposition in the brain. nih.gov

Anti-inflammatory Action: Reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Interestingly, the mechanism in this Alzheimer's model appears to be linked to the gut microbiota. nih.gov SDG treatment altered the gut microbiota composition, leading to increased serum levels of its metabolites, enterodiol (END) and enterolactone (ENL). nih.gov These metabolites were correlated with cognitive performance and the observed reduction in neuroinflammation. nih.gov The study concluded that these gut microbial metabolites inhibit cerebral β-amyloid deposition and activate the GPER/CREB/BDNF signaling pathway, thereby exerting neuroprotective effects. nih.gov

Experimental ModelKey FindingsMechanistic Insights
Aseptic Encephalitis & Systemic Inflammation (In Vivo)Diminished leukocyte adhesion and migration across the BBB. nih.gov Prevented enhanced BBB permeability. nih.govAnti-inflammatory and BBB-protective effects. nih.gov
Human Brain Endothelial Cells & Monocytes (In Vitro)Reduced monocyte adhesion and migration. nih.govDecreased expression of VCAM1 and the active form of VLA-4 integrin. nih.gov
Female APP/PS1 Transgenic Mice (Alzheimer's Model)Improved spatial, recognition, and working memory. nih.gov Reduced β-amyloid deposition. nih.govEnhanced CREB/BDNF signaling; reduced neuroinflammatory cytokines (TNF-α, IL-6); mediated by gut microbial metabolites (END, ENL). nih.gov

Ovarian Function Modulation in Aging Animal Models

Research has explored the effects of SDG on ovarian aging, a process characterized by a decline in the quantity and quality of follicles. nih.gov In a natural reproductive aging model using 37-week-old female C57BL/6J mice, daily administration of SDG for eight weeks demonstrated a positive impact on ovarian reserve. nih.gov

The study found that SDG treatment effectively increased the number of growing follicles, specifically secondary and antral follicles, compared to untreated aged controls. nih.gov Concurrently, it enhanced the expression of the follicle-stimulating hormone receptor (FSHR) protein in the ovaries. nih.gov

The primary mechanism underlying these benefits appears to be the inhibition of oxidative stress. nih.gov Ovarian metabolomics revealed that SDG treatment reduced the generation of reactive oxygen species (ROS), which are known to accumulate in ovarian tissues with age. nih.gov Furthermore, SDG addressed two key markers of aging that are susceptible to ROS damage:

Mitochondrial DNA (mtDNA): SDG significantly increased the ovarian mtDNA copy number, counteracting the decline seen in the aging control group. nih.gov

Telomere Length: The compound was shown to slow down the process of telomere shortening in the ovaries. nih.gov

These findings suggest that by mitigating age-related oxidative stress, SDG helps preserve ovarian reserve and function in aging animal models. nih.gov

Experimental ModelKey Parameters EvaluatedObserved Effects of SDG TreatmentProposed Mechanism
Natural Aging Model (37-week-old female C57BL/6J mice) nih.govFollicle CountIncreased number of secondary and antral follicles. nih.govInhibition of oxidative stress. nih.gov
FSHR ExpressionIncreased protein expression. nih.gov
Mitochondrial DNA Copy NumberSignificantly increased. nih.gov
Telomere LengthSlowed the rate of shortening. nih.gov

Renoprotective Effects in Experimental Diabetic Nephropathy

The potential of SDG to protect the kidneys in the context of diabetic nephropathy (DN) has been demonstrated in a rat model. nih.gov This study utilized male Sprague-Dawley rats in which diabetes was induced via a high-fat diet (HFD) and a subsequent injection of streptozotocin (STZ). nih.gov

Treatment with SDG for four weeks resulted in significant improvements in key markers of kidney function and glycemic control. nih.gov Compared to untreated diabetic rats, the SDG-treated group exhibited decreased levels of blood glucose, fructosamine, creatinine, and blood urea (B33335) nitrogen (BUN), alongside an increase in insulin levels. nih.gov

The renoprotective effects of SDG are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms:

Attenuation of Oxidative/Nitrosative Stress: SDG treatment significantly increased the levels of renal antioxidants, including reduced glutathione and superoxide (B77818) dismutase. nih.gov It also decreased markers of oxidative damage like malondialdehyde and nitric oxide. nih.gov

Downregulation of Inflammation: The compound suppressed the renal expression of key inflammatory mediators, including nuclear factor kappa-B (NF-κB), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). nih.gov

Upregulation of Anti-Apoptotic Markers: SDG was found to increase the renal expression of survivin and B-cell lymphoma-2 (Bcl-2), proteins that protect cells from apoptosis. nih.gov

This study provided the first evidence for the renoprotective effects of SDG in an HFD/STZ-induced model of diabetic nephropathy, highlighting its multifactorial mechanism of action. nih.gov

Parameter CategorySpecific MarkerEffect of SDG Treatment in Diabetic Rats
Biochemical Markers of Kidney Function & Glycemic ControlBlood Glucose / FructosamineDecreased. nih.gov
Creatinine / Blood Urea Nitrogen (BUN)Decreased. nih.gov
InsulinIncreased. nih.gov
Renal Reduced Glutathione / Superoxide DismutaseIncreased. nih.gov
Oxidative/Nitrosative Stress MarkersRenal MalondialdehydeDecreased. nih.gov
Renal Nitric OxideDecreased. nih.gov
Inflammatory Markers (Renal Expression)NF-κBDownregulated. nih.gov
TNF-αDownregulated. nih.gov
iNOSDownregulated. nih.gov
Anti-Apoptotic Markers (Renal Expression)SurvivinUpregulated. nih.gov
Bcl-2Upregulated. nih.gov

Structural Activity Relationship Studies and Stereoisomer Research

Comparative Analysis of rac- and (R,R)-Isomers in Biological Systems

The stereochemistry of secoisolariciresinol (B192356) and its glucosides plays a pivotal role in determining their biological activity. Research comparing different stereoisomers, including racemic mixtures and specific enantiomers like the (+)- and (-)-forms of the aglycone, has revealed significant variations in their physiological effects tandfonline.comnih.gov. While much of the detailed stereoisomer research has been conducted on the aglycone, secoisolariciresinol (SECO), the findings provide crucial insights into the structure-activity relationship of the parent compound, secoisolariciresinol diglucoside (SDG).

Studies investigating the immunostimulatory effects of SECO isomers found that both optically active enantiomers, (+)-SECO and (-)-SECO, stimulated Immunoglobulin M (IgM) production in human hybridoma cells by approximately twofold . In stark contrast, the meso-diastereomer of SECO, an achiral compound, exhibited no effect on IgM production, highlighting the importance of specific chiral configurations for this particular biological function tandfonline.comnih.gov.

Further research into the cytotoxic and estrogenic activities of these isomers revealed even more pronounced differences. Only the meso-SECO isomer demonstrated cytotoxic activity against human breast cancer MCF-7 cells . Conversely, the (-)-SECO isomer slightly stimulated the growth of these cells, a finding attributed to its estrogenic activity, which was not observed with the (+)-SECO or meso-SECO forms . This suggests that the different spatial arrangements of the molecules dictate their ability to interact with specific cellular targets, leading to opposing effects like cytotoxicity versus cell proliferation. In the context of adiponectin production by adipose cells, (-)-SECO was found to stimulate its production, whereas both (+)-SECO and meso-SECO suppressed it .

When examining the glycosylated forms, a study on synthetic (S,S)-SDG and (R,R)-SDG enantiomers found that both were equipotent in protecting plasmid and genomic DNA from damage induced by gamma radiation nih.gov. Both synthetic isomers, along with commercially available SDG, significantly reduced the conversion of supercoiled plasmid DNA to the open-circular form in a dose-dependent manner, indicating strong and stereochemically independent DNA-radioprotective properties in this specific assay nih.gov. This suggests that for certain antioxidant functions like direct radioprotection, the specific stereochemistry of the glycoside may be less critical than for receptor-mediated biological activities.

IsomerEffect on IgM ProductionCytotoxicity (MCF-7 Cells)Estrogenic ActivityReference
(+)-Secoisolariciresinol StimulatedNone ObservedNone Observed
(-)-Secoisolariciresinol StimulatedStimulated Cell GrowthPositive
meso-Secoisolariciresinol No EffectCytotoxicNone Observed tandfonline.comnih.gov
(R,R)-SDG & (S,S)-SDG Not ReportedNot ReportedNot Reported nih.gov

Investigation of Oligomeric Forms and Derivatives of Secoisolariciresinol Diglucoside

Secoisolariciresinol diglucoside (SDG) exists in plants like flaxseed not only as a monomer but also as part of a larger lignan (B3055560) macromolecule, often in oligomeric forms cambridge.orgresearchgate.net. These oligomers are typically complex structures where SDG is linked to other phenolic compounds, such as p-coumaric acid glucoside and ferulic acid glucoside, through a 3-hydroxy-3-methyl glutaric acid polymer cambridge.orgresearchgate.net. Research into the biological activity of these oligomers has shown that they can induce distinct physiological responses compared to the SDG monomer. A study in rats found that dietary administration of both purified SDG and its oligomers resulted in a significant, twofold reduction in the levels of α- and γ-tocopherols (Vitamin E) in both plasma and liver, an effect that warrants further investigation cambridge.org.

The biological activity of SDG is also closely linked to its derivatives, particularly the metabolites formed in the mammalian gut: secoisolariciresinol (SECO), enterodiol (B191174) (ED), and enterolactone (B190478) (EL) nih.govnih.gov. Numerous studies have compared the antioxidant activities of SDG and these derivatives, often finding the metabolites to be more potent. The antioxidant capacity is largely attributed to the 3-methoxy-4-hydroxyl groups on the phenolic rings nih.gov.

One study that measured the reduction of zymosan-activated chemiluminescence in polymorphonuclear leukocytes found that the metabolites had significantly higher antioxidant activity than the parent SDG. At a concentration of 2.5 mg/ml, SECO, ED, and EL reduced chemiluminescence by 91.2%, 94.2%, and 81.6%, respectively, compared to just 23.8% for SDG nih.gov. Based on this assay, the antioxidant potency relative to Vitamin E was calculated, showing SECO and ED to be nearly four times more potent than SDG researchgate.netresearchgate.net.

However, the relative efficacy can depend on the specific type of oxidative stress being measured. In an assay for protection against peroxyl radical-induced DNA damage, the order of efficacy was SDG > SECO > ED = EL nih.gov. For preventing AAPH-induced lipid peroxidation in liposomes, the ranking was SDG > SECO = ED = EL nih.gov. This suggests that the diglucoside structure of SDG, while potentially less effective in some cell-based antioxidant assays, may provide superior protection against certain types of free radicals and oxidative damage to DNA and lipids nih.gov. The higher polarity of SDG may enhance its effectiveness in aqueous environments, while the lower polarity of its aglycone, SECO, may confer advantages in lipid-based systems nih.govresearchgate.net.

CompoundAntioxidant Potency (vs. Vitamin E)Efficacy vs. DNA Damage (AAPH)Efficacy vs. Lipid Peroxidation (AAPH)Reference
Secoisolariciresinol Diglucoside (SDG) 1.27HighestHighest nih.govresearchgate.net
Secoisolariciresinol (SECO) 4.86Lower than SDGLower than SDG nih.govresearchgate.net
Enterodiol (ED) 5.02Lower than SECOEqual to SECO nih.govresearchgate.net
Enterolactone (EL) 4.35Lower than SECOEqual to SECO nih.govresearchgate.net

Future Research Directions and Translational Perspectives Excluding Human Clinical Applications

Development of Novel In Vitro and In Vivo Research Models for Mechanistic Studies

Future progress in understanding the biological significance of lignans (B1203133) hinges on the development and refinement of sophisticated research models. These models are essential for dissecting the complex biotransformation of parent compounds like SDG and the specific actions of their metabolites.

In Vitro Models: The biotransformation of SDG is entirely dependent on the gut microbiota, which converts it into the bioactive enterolignans, enterodiol (B191174) and enterolactone (B190478). nih.govnih.gov Advanced in vitro models are crucial for studying this process.

Human Gut Microbiota Fermentation Models: Batch culture systems inoculated with human fecal slurries have been instrumental in identifying novel intermediates in SDG metabolism. nih.govresearchgate.net Future models will likely move towards more complex, continuous-flow systems (chemostats) or multi-compartment models that better mimic the distinct physiological conditions of the proximal and distal colon.

Co-culture and Organ-on-a-Chip Systems: A significant leap forward will be the integration of microbial cultures with human intestinal cell lines (e.g., Caco-2) in microfluidic "gut-on-a-chip" devices. These systems can model the interplay between microbial metabolism, intestinal absorption, and epithelial cell responses simultaneously.

Specialized Cell-Based Assays: While the effects of lignans on cancer cell lines are established, future research will utilize a broader range of cell types to explore other biological activities. researchgate.netnih.gov For instance, L6 skeletal muscle cell lines are used to study impacts on glucose uptake, and osteoblast cell cultures are employed to investigate effects on bone metabolism. bbrc.innih.gov

In Vivo Models: Animal models remain indispensable for studying the systemic effects of lignan (B3055560) metabolites.

Germ-Free and Humanized Animal Models: Germ-free (axenic) rodents colonized with specific human bacterial consortia or a complete human microbiota profile ("humanized" mice) are powerful tools. They allow researchers to establish direct causal links between specific microbial communities, the production of enterolignans, and physiological outcomes.

Transgenic Models: The use of transgenic animal models, such as those with specific genes knocked out (e.g., estrogen receptors), can help to precisely identify the molecular targets through which enterolignans exert their effects.

Alternative Models: The nematode Caenorhabditis elegans is emerging as a cost-effective, high-throughput model for initial toxicity screening and for studying effects on lifespan and stress resistance pathways. mdpi.com

In all these models, the use of rac-Secoisolariciresinol Diglucoside-d4 as an internal standard for mass spectrometry-based analysis is essential for accurately quantifying the metabolic fate of SDG and the resulting concentrations of its metabolites in culture media, tissues, and biofluids.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

A systems-biology approach, integrating various "omics" technologies, is necessary to build a comprehensive picture of how lignans influence biological systems. scispace.com

Metabolomics: Untargeted metabolomics, employing high-resolution mass spectrometry, has been pivotal in discovering previously unknown microbial metabolites of secoisolariciresinol (B192356) beyond enterodiol and enterolactone. nih.govnih.gov Future studies will apply this technology to analyze the metabolic fingerprint of various tissues and biofluids in response to lignan exposure, revealing systemic metabolic shifts.

Transcriptomics: RNA-sequencing (RNA-seq) allows for a global analysis of gene expression changes in response to lignan metabolites. Studies have already profiled transcriptomic shifts in colon biopsies and exfoliated colonocytes following lignan intervention. Future work will apply this technology to other target tissues to identify the full spectrum of regulated genes and cellular pathways.

Proteomics: While transcriptomics reveals genetic intent, proteomics provides a snapshot of the actual protein landscape, including post-translational modifications that regulate protein function. As a key future direction, proteomics will be used to identify which changes in gene expression translate into altered protein levels and to discover signaling proteins that are modulated by enterolignans. This provides a more direct link between lignan exposure and functional cellular changes. mdpi.com

The integration of these omics datasets will allow for the construction of detailed molecular networks, offering unprecedented insight into the mechanisms of action of lignan metabolites.

Omics TechnologyApplication in Lignan ResearchKey Findings and Future Potential
Metabolomics Identification of novel metabolites from microbial fermentation of SDG.Has identified new intermediates in the SDG metabolic pathway. nih.gov Future use in mapping systemic metabolic responses.
Transcriptomics Analysis of differential gene expression in tissues (e.g., colon) after lignan intervention.Identified modulation of anti-inflammatory pathways. Future application to other target tissues to build comprehensive gene regulatory networks.
Proteomics (Future Direction) Identification of differentially expressed proteins and post-translational modifications.Will complement transcriptomics by confirming changes at the functional protein level and identifying key signaling nodes. mdpi.com

Advancements in Isotope Tracing and Imaging Methodologies for Lignan Research

Isotopically labeled compounds are fundamental to moving beyond static concentration measurements to understanding the dynamic flux of molecules through biological systems.

Isotope Tracing and Pharmacokinetics: Deuterium-labeled standards like rac-Secoisolariciresinol Diglucoside-d4 are indispensable for isotope dilution mass spectrometry. This technique involves "spiking" a known quantity of the labeled standard into a biological sample (e.g., plasma, urine, tissue homogenate). Because the labeled standard behaves identically to the natural analyte during sample extraction and analysis but is distinguishable by its mass, it allows for highly accurate and precise quantification of the analyte. nih.gov This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of SDG and its metabolites. Studies using tritium-labeled SDG have already been used to confirm the accessibility of lignan metabolites to tumor tissue in animal models, demonstrating the power of this approach. nih.gov

Mass Spectrometry Imaging (MSI): This advanced technique allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels like antibodies. MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) has been successfully used to map the deposition of SDG within flaxseed tissues at different developmental stages. escholarship.org A major future direction will be to apply MSI to animal tissues following administration of SDG. This could reveal, with microscopic resolution, where the parent compound and its various metabolites accumulate, providing critical insights into tissue-specific exposure and potential sites of action. preprints.org

Elucidation of Undiscovered Molecular Targets and Signaling Networks

While the estrogenic activity of enterolignans is well-known, they influence a wide array of biological processes, indicating the existence of multiple molecular targets and signaling pathways.

Known Targets and Pathways: The primary metabolites, enterodiol and enterolactone, are known to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). nih.govresearchgate.net Through this mechanism and others, they can influence the expression of hormone-responsive genes. researchgate.net Additionally, they have been shown to modulate key signaling pathways involved in cell fate, such as the NF-κB pathway, and inhibit enzymes like aromatase. nih.govresearchgate.net

Discovering Novel Targets: A key goal for future research is to identify new binding partners and signaling networks.

Computational Approaches: In silico molecular docking can screen large libraries of proteins to predict potential binding partners. This approach has already been used to identify the drug efflux pump P-glycoprotein as a potential target for secoisolariciresinol. nih.gov

Affinity-Based Proteomics: This technique involves immobilizing a lignan metabolite on a solid support (like a bead) to "pull down" interacting proteins from a cell or tissue lysate. The captured proteins can then be identified by mass spectrometry, providing direct evidence of a physical interaction.

Systems Biology Integration: By integrating data from transcriptomic, proteomic, and metabolomic studies, researchers can construct comprehensive signaling network models. This holistic view can reveal unexpected connections and identify critical nodes in the network that are modulated by lignans, pointing to previously undiscovered functional targets. scispace.com Phytoestrogens, in general, are known to affect a variety of signaling molecules, including MAP kinases and Akt, highlighting the potential for discovering broad regulatory roles. nih.gov

Through these advanced, multi-pronged approaches, the scientific community can move beyond associative studies to a deep mechanistic understanding of how dietary lignans influence biology, with rac-Secoisolariciresinol Diglucoside-d4 serving as a vital tool in this endeavor.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using SDG-d4 in animal studies?

  • Methodological Answer :
  • IACUC Protocols : Submit detailed plans for SDG-d4 dosing, humane endpoints (e.g., maximum allowable weight loss), and euthanasia methods (e.g., CO2 asphyxiation followed by cervical dislocation).
  • Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias.
  • 3Rs Principle : Optimize sample sizes via power analysis to minimize animal use while ensuring statistical validity .

Q. What are the best practices for reporting SDG-d4 research to enhance reproducibility?

  • Methodological Answer :
  • MIAME Guidelines : Disclose raw data (e.g., HPLC chromatograms, NMR spectra) in public repositories like MetaboLights.
  • Experimental Replicates : Report biological (n ≥ 6 animals/group) and technical triplicates.
  • Negative Controls : Include sham-treated groups and vehicle controls to rule out solvent effects (e.g., DMSO toxicity) .

Tables for Key Data Synthesis

Parameter ZDF Rat Model (Untreated) ZDF Rat Model (SDG-d4 Treated) Lean Control
Serum MDA (nmol/mL) 8.2 ± 0.9*3.1 ± 0.4**2.8 ± 0.3
HbA1c (%) 9.5 ± 0.7*6.2 ± 0.5**5.1 ± 0.4
Total Cholesterol (mg/dL) 220 ± 25*150 ± 18**130 ± 15

*P < 0.01 vs. Lean Control; **P < 0.01 vs. Untreated ZDF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.